molecular formula C12H10BrNO B2997907 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 847987-95-5

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B2997907
M. Wt: 264.122
InChI Key: NCEHEFABAXLWNC-UHFFFAOYSA-N
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Patent
US07622494B2

Procedure details

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared 3-bromoaniline (7.6 g, 44 mmol) and 2-(hydroxymethylene)cyclohexanone (4.3 g, 34 mmol) in a similar manner as described above and recrystallization from methanol to isolate 7-bromo isomer to give 280 mg (1%). of a light brown solid. 1H-NMR (DMSO-d6): δ 8.94 (s, 1H), 7.60 (d, 1H), 7.52 (d, 1H), 7.27-7.25 (m, 1H), 3.01-2.98 (m, 2H), 2.68-2.65 (m, 2H), 2.31-2.24 (m, 2H); MS m/z 263, 265 (M+1).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].OC=[C:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]1=[O:17]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:6]([C:16]3[CH2:15][CH2:14][CH2:13][C:12](=[O:17])[C:11]=3[NH:5]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
4.3 g
Type
reactant
Smiles
OC=C1C(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
to isolate 7-bromo isomer
CUSTOM
Type
CUSTOM
Details
to give 280 mg (1%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=3CCCC(C3NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.